molecular formula C5H6F2O B14775826 5,5-Difluoro-1-oxaspiro[2.3]hexane CAS No. 1197420-24-8

5,5-Difluoro-1-oxaspiro[2.3]hexane

Cat. No.: B14775826
CAS No.: 1197420-24-8
M. Wt: 120.10 g/mol
InChI Key: RNALRSYAWLFJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-1-oxaspiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a four-membered ring. This compound is notable for its high strain energy, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene precursors in the presence of a base, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced fluorination techniques and catalysts to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various epoxides, alcohols, and halogenated derivatives, which can serve as intermediates in further synthetic applications .

Scientific Research Applications

5,5-Difluoro-1-oxaspiro[2.3]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-oxaspiro[2.3]hexane involves its ability to undergo strain-release reactions, which drive the formation of more stable products. This strain-release is a key factor in its reactivity and its ability to interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.3]hexane: Lacks the fluorine atoms, resulting in different reactivity and stability.

    5,5-Dichloro-1-oxaspiro[2.3]hexane: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.

    5,5-Dibromo-1-oxaspiro[2.3]hexane:

Uniqueness

5,5-Difluoro-1-oxaspiro[2.3]hexane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The high strain energy of the spirocyclic structure also sets it apart from other similar compounds, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

1197420-24-8

Molecular Formula

C5H6F2O

Molecular Weight

120.10 g/mol

IUPAC Name

5,5-difluoro-1-oxaspiro[2.3]hexane

InChI

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8-4/h1-3H2

InChI Key

RNALRSYAWLFJMF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(F)F)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.